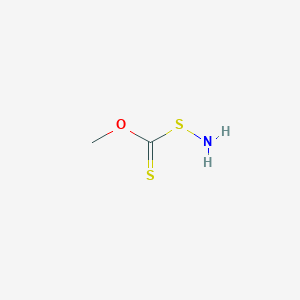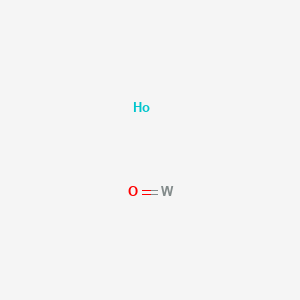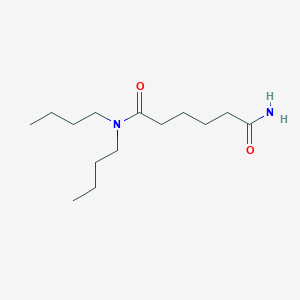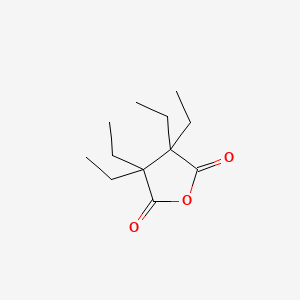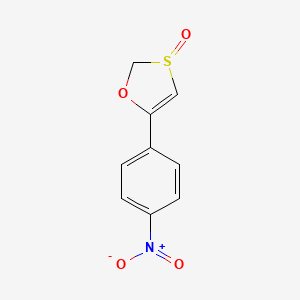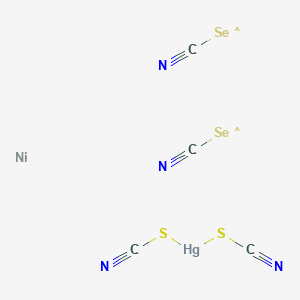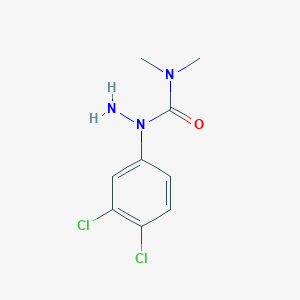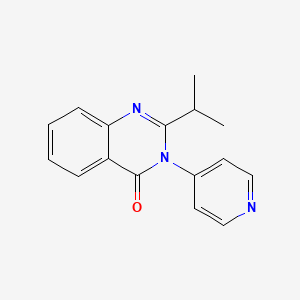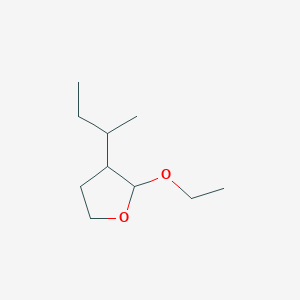
Acetic acid--butane-1,1-diol (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–butane-1,1-diol (2/1) is a chemical compound formed by the combination of acetic acid and butane-1,1-diol in a 2:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.
化学反応の分析
Types of Reactions
Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
類似化合物との比較
Similar Compounds
Acetic acid–butane-1,2-diol: Similar in structure but with different positional isomers of the diol.
Butane-1,4-diol: Another diol with different chemical properties and applications.
Uniqueness
Acetic acid–butane-1,1-diol (2/1) is unique due to its specific ester linkage and the resulting chemical properties
特性
CAS番号 |
29949-17-5 |
|---|---|
分子式 |
C8H18O6 |
分子量 |
210.22 g/mol |
IUPAC名 |
acetic acid;butane-1,1-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
InChIキー |
KLJYIZMAOTVKSL-UHFFFAOYSA-N |
正規SMILES |
CCCC(O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


